molecular formula C12H19NO2S B2816952 1-(7-Oxa-3-thia-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one CAS No. 2361642-13-7

1-(7-Oxa-3-thia-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one

Cat. No.: B2816952
CAS No.: 2361642-13-7
M. Wt: 241.35
InChI Key: XDQDNQXVXZPUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Oxa-3-thia-10-azaspiro[56]dodecan-10-yl)prop-2-en-1-one is a complex organic compound characterized by its unique spiro structure, which includes oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Oxa-3-thia-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach starts with the formation of the spirocyclic core, followed by functionalization to introduce the prop-2-en-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

1-(7-Oxa-3-thia-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(7-Oxa-3-thia-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(7-Oxa-3-thia-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxa-3-thia-10-azaspiro[5.6]dodecane hydrochloride
  • 1-(7-Oxa-3-thia-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one

Uniqueness

This compound is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

1-(7-oxa-3-thia-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-2-11(14)13-6-3-12(15-8-7-13)4-9-16-10-5-12/h2H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQDNQXVXZPUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CCSCC2)OCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.